molecular formula C19H22N2O2 B4298017 2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B4298017
M. Wt: 310.4 g/mol
InChI Key: XKCUGIDTRZDJEQ-UHFFFAOYSA-N
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Description

2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both indole and isoindole moieties. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . The compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, which can be synthesized from 2-methyl-3-nitroaniline through a series of reactions including nitration, reduction, and cyclization . The isoindole moiety can be introduced via a condensation reaction with an appropriate dione precursor .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxaldehyde, while reduction can produce indoline derivatives .

Mechanism of Action

The mechanism of action of 2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of indole and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler indole derivatives .

Properties

IUPAC Name

2-[2-(2-methyl-1H-indol-3-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-12-13(14-6-4-5-9-17(14)20-12)10-11-21-18(22)15-7-2-3-8-16(15)19(21)23/h4-6,9,15-16,20H,2-3,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUGIDTRZDJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE

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